N-(3-ethylphenyl)-3,4-dimethylbenzamide is an organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. The specific structure of N-(3-ethylphenyl)-3,4-dimethylbenzamide suggests it may exhibit interesting chemical properties and biological activities.
The compound can be classified under the category of aromatic amides, specifically as a substituted benzamide. Its molecular formula is , and it has a molecular weight of approximately 215.29 g/mol. The presence of ethyl and dimethyl groups on the aromatic ring indicates that it may have enhanced lipophilicity, which could influence its biological activity.
The synthesis of N-(3-ethylphenyl)-3,4-dimethylbenzamide can be achieved through several methods, including:
Both methods require careful control of reaction conditions such as temperature and time to ensure high yield and purity of the final product.
The molecular structure of N-(3-ethylphenyl)-3,4-dimethylbenzamide features:
This structure can be represented in a simplified manner using SMILES notation: CC(C1=CC(=C(C=C1)C)C(=O)NCC)C
.
N-(3-ethylphenyl)-3,4-dimethylbenzamide can participate in various chemical reactions typical for amides:
These reactions highlight its potential utility in synthetic organic chemistry for creating more complex molecules.
Relevant data on these properties would need experimental validation for precise characterization.
N-(3-ethylphenyl)-3,4-dimethylbenzamide has potential applications in various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: